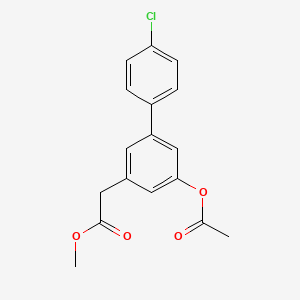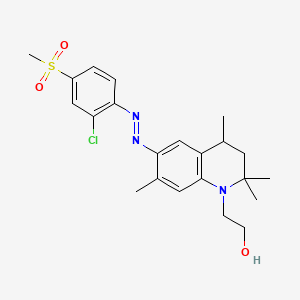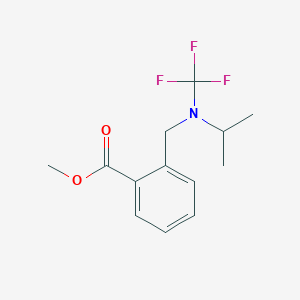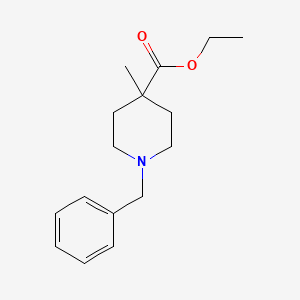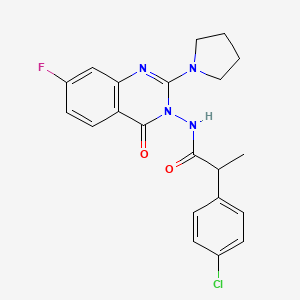
2-(4-chlorophenyl)-N-(7-fluoro-4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-N-(7-fluoro-4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)propionamide is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The presence of various functional groups, such as the chlorophenyl, fluoro, and pyrrolidinyl groups, contributes to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(7-fluoro-4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)propionamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced via nucleophilic substitution reactions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through electrophilic aromatic substitution reactions.
Final Coupling Reaction: The final step involves coupling the intermediate with propionamide under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation Products: N-oxide derivatives.
Reduction Products: Hydroxylated quinazolinone derivatives.
Substitution Products: Various substituted chlorophenyl derivatives.
科学研究应用
2-(4-chlorophenyl)-N-(7-fluoro-4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)propionamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.
Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(4-chlorophenyl)-N-(7-fluoro-4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)propionamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signal transduction pathways that are crucial for cell growth and survival. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells.
相似化合物的比较
Similar Compounds
2-(4-chlorophenyl)-N-(4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)propionamide: Lacks the fluoro group, which may affect its biological activity.
2-(4-chlorophenyl)-N-(7-fluoro-4-oxo-4H-quinazolin-3-yl)propionamide: Lacks the pyrrolidinyl group, which may influence its binding affinity to molecular targets.
Uniqueness
The presence of both the fluoro and pyrrolidinyl groups in 2-(4-chlorophenyl)-N-(7-fluoro-4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)propionamide contributes to its unique chemical properties and enhances its potential as a therapeutic agent. These functional groups can improve the compound’s stability, solubility, and binding affinity to specific molecular targets, making it a promising candidate for further research and development.
属性
分子式 |
C21H20ClFN4O2 |
|---|---|
分子量 |
414.9 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-N-(7-fluoro-4-oxo-2-pyrrolidin-1-ylquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C21H20ClFN4O2/c1-13(14-4-6-15(22)7-5-14)19(28)25-27-20(29)17-9-8-16(23)12-18(17)24-21(27)26-10-2-3-11-26/h4-9,12-13H,2-3,10-11H2,1H3,(H,25,28) |
InChI 键 |
UFYPEEFOJIZTTN-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(C=C1)Cl)C(=O)NN2C(=O)C3=C(C=C(C=C3)F)N=C2N4CCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


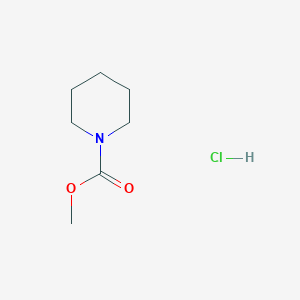
![3-(4-Methylthiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13947054.png)

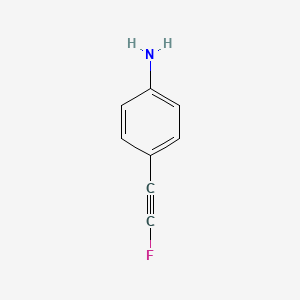
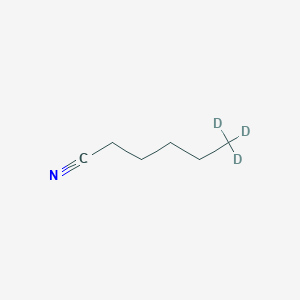
![2-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13947080.png)
